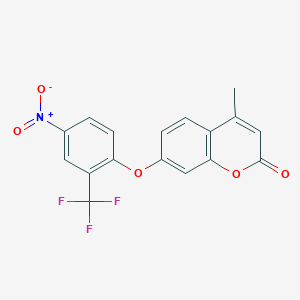

H2S Fluorescent probe 1

描述

属性

IUPAC Name |

4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO5/c1-9-6-16(22)26-15-8-11(3-4-12(9)15)25-14-5-2-10(21(23)24)7-13(14)17(18,19)20/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWQPIQJZVCBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Principles of H2S Fluorescent Probe Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S), the third discovered gaseous signaling molecule alongside nitric oxide (NO) and carbon monoxide (CO), plays a pivotal role in a myriad of physiological and pathological processes.[1][2] Its involvement in cardiovascular regulation, neuromodulation, and inflammation has spurred the development of sophisticated tools for its detection and quantification in biological systems.[3] Among these, fluorescent probes have emerged as a powerful modality, offering high sensitivity, spatiotemporal resolution, and compatibility with live-cell imaging.[4][5][6] This technical guide delves into the core principles governing the detection of H₂S by fluorescent probes, providing a comprehensive overview of the primary signaling mechanisms, quantitative data for representative probes, and detailed experimental protocols.

Core Detection Mechanisms

The design of fluorescent probes for H₂S primarily leverages its unique chemical properties, namely its strong nucleophilicity and reducing potential.[3] These characteristics have given rise to three main detection strategies: nucleophilic addition/substitution, reduction-based reactions, and metal sulfide precipitation.

Nucleophilic Addition and Substitution

Hydrogen sulfide, existing predominantly as the hydrosulfide anion (HS⁻) at physiological pH, is a potent nucleophile.[7] This property is exploited in probes that feature electrophilic centers. The nucleophilic attack by HS⁻ on the probe triggers a chemical transformation that results in a change in the fluorophore's electronic properties, leading to a "turn-on" or ratiometric fluorescent response.

One common strategy involves the Michael addition reaction.[7] In this approach, an α,β-unsaturated carbonyl moiety on the probe acts as the electrophile. The addition of HS⁻ is often followed by an intramolecular cyclization, which liberates a fluorescent reporter.[7] Another prevalent nucleophilic reaction is substitution, where HS⁻ displaces a leaving group on an aromatic ring, a mechanism known as nucleophilic aromatic substitution (SNAr).[8] Probes based on dinitrophenyl ether or similar scaffolds utilize this principle for selective H₂S sensing.[9]

dot graph Nucleophilic_Addition { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Probe [label="Non-fluorescent Probe\n(with Electrophilic Center)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2S [label="H₂S (HS⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Probe-HS Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Fluorescent Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Excitation Light", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Fluorescence [label="Fluorescence Emission", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Probe -> Intermediate [label="Nucleophilic Attack"]; H2S -> Intermediate; Intermediate -> Product [label="Intramolecular Reaction\n(e.g., Cyclization)"]; Light -> Product; Product -> Fluorescence; } caption: "General mechanism of nucleophilic addition-based H₂S fluorescent probes."

Reduction-Based Sensing

The reducing ability of H₂S provides another avenue for probe design.[3] Probes in this category typically contain a functional group that can be chemically reduced by H₂S, leading to a significant change in the electronic structure of the fluorophore and a corresponding "turn-on" fluorescence signal.

Commonly employed reducible moieties include azides (-N₃) and nitro (-NO₂) groups.[9][10] The reduction of an azide to an amine or a nitro group to an amino group transforms an electron-withdrawing group into an electron-donating one.[9] This alteration can restore the π-conjugation of a fluorophore, such as a rhodamine or coumarin scaffold, that was previously in a non-fluorescent, "caged" state.[9] This strategy has proven to be highly selective for H₂S over other biological thiols like glutathione (GSH) and cysteine (Cys).[10]

dot graph Reduction_Based { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Probe [label="Non-fluorescent Probe\n(with Reducible Group, e.g., -N₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2S [label="H₂S", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorescent Product\n(Reduced Probe, e.g., -NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Light [label="Excitation Light", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Fluorescence [label="Fluorescence Emission", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Probe -> Product [label="Reduction"]; H2S -> Product; Product -> N2 [style=dashed, label="Byproduct"]; Light -> Product; Product -> Fluorescence; } caption: "Principle of reduction-based H₂S fluorescent probes."

Metal Sulfide Precipitation

This strategy relies on the high affinity of sulfide ions for certain metal ions, leading to the formation of insoluble metal sulfides. Probes designed with this principle typically consist of a fluorophore whose fluorescence is quenched by a coordinated metal ion, such as copper(II) (Cu²⁺).[11]

Upon introduction of H₂S, the sulfide ions displace the fluorophore from the metal complex, forming a stable and insoluble metal sulfide precipitate (e.g., CuS). This displacement restores the fluorescence of the previously quenched fluorophore, resulting in a "turn-on" signal.[11] This approach offers high selectivity due to the specific and strong interaction between sulfide and the chosen metal ion.

dot graph Metal_Sulfide_Precipitation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Probe [label="Non-fluorescent Probe\n(Fluorophore-Metal Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2S [label="H₂S (S²⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorescent Fluorophore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Metal Sulfide Precipitate\n(e.g., CuS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Excitation Light", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Fluorescence [label="Fluorescence Emission", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Probe -> Product [label="Displacement"]; H2S -> Precipitate; Light -> Product; Product -> Fluorescence; } caption: "Mechanism of metal sulfide precipitation-based H₂S fluorescent probes."

Quantitative Data of Representative H₂S Fluorescent Probes

The following tables summarize key quantitative data for several commercially available and well-characterized H₂S fluorescent probes, categorized by their detection mechanism.

Table 1: Nucleophilic Addition/Substitution-Based Probes

| Probe | Excitation (nm) | Emission (nm) | Linear Range (µM) | Limit of Detection (LOD) | Reference |

| WSP-1 | 465 | 515 | 0–60 | 1.94 µM | [12] |

| WSP-5 | 502 | 525 | 0–100 | 0.33 µM | [12] |

| CAY | 485 | 535 | - | - | [12] |

| P3 | 375 | 505 | - | - | [12] |

Table 2: Reduction-Based Probes

| Probe | Excitation (nm) | Emission (nm) | Fold Increase in Fluorescence | Limit of Detection (LOD) | Reference |

| NAP-Py-N₃ | 435 | 553 | ~54-fold | 15.5 nM | [10] |

| MeRho-Az | - | - | >1000-fold | 86 nM | [13] |

| PHS1 | - | 550 | - | 0.523 nM | [14] |

| Mito-HS | - | - | ~43-fold | 24.3 nM | [15] |

Table 3: Metal Displacement-Based Probes

| Probe | Excitation (nm) | Emission (nm) | Fold Increase in Fluorescence | Limit of Detection (LOD) | Reference |

| HSip-1 | 491 | 516 | - | - | [16] |

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

General Protocol for In Vitro H₂S Detection

This protocol outlines a general procedure for evaluating the response of a fluorescent probe to H₂S in a cell-free system.

dot graph In_Vitro_Protocol { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Probe [label="Prepare Probe Stock Solution\n(e.g., 10 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_H2S [label="Prepare Fresh H₂S Donor Solution\n(e.g., Na₂S in buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute_Probe [label="Dilute Probe to Working Concentration\n(e.g., 10 µM in buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_H2S [label="Add Increasing Concentrations of H₂S\n(0 - 10,000 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at Room Temperature or 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Fluorescence Intensity\n(at specified λex/λem)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Plot fluorescence vs. [H₂S])", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Probe; Prepare_Probe -> Dilute_Probe; Prepare_H2S -> Add_H2S; Dilute_Probe -> Add_H2S; Add_H2S -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } caption: "Workflow for in vitro H₂S detection using a fluorescent probe."

Methodology:

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

H₂S Donor Preparation: Freshly prepare a stock solution of an H₂S donor, such as sodium sulfide (Na₂S), in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Reaction Setup: In a microplate or cuvette, dilute the probe stock solution to the final working concentration (e.g., 10 µM) in the reaction buffer. To different wells or cuvettes, add increasing concentrations of the H₂S donor solution.[12] A control sample without H₂S should be included.

-

Incubation: Incubate the reaction mixtures for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 37°C).[12]

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths for the probe.[12]

-

Data Analysis: Plot the fluorescence intensity as a function of the H₂S concentration to determine the linear range and calculate the limit of detection (LOD).

Protocol for Live Cell Imaging of Endogenous H₂S

This protocol provides a general framework for visualizing endogenous H₂S production in cultured cells.

dot graph Cell_Imaging_Protocol { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells on Coverslips or Imaging Dish", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture_Cells [label="Culture Cells to Desired Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Optional: Treat Cells with Stimulus or Inhibitor\n(e.g., LPS to induce H₂S)", fillcolor="#FBBC05", fontcolor="#202124"]; Load_Probe [label="Incubate Cells with Fluorescent Probe\n(e.g., 10 µM for 30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Cells [label="Wash Cells with Buffer (e.g., PBS)\nto Remove Excess Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Image_Cells [label="Acquire Fluorescence Images\n(Confocal or Fluorescence Microscope)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Images [label="Analyze Image Data\n(Quantify fluorescence intensity)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Culture_Cells; Culture_Cells -> Treat_Cells; Treat_Cells -> Load_Probe; Load_Probe -> Wash_Cells; Wash_Cells -> Image_Cells; Image_Cells -> Analyze_Images; Analyze_Images -> End; } caption: "Workflow for live cell imaging of endogenous H₂S."

Methodology:

-

Cell Culture: Seed the cells of interest (e.g., HeLa, RAW 264.7) on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.[12]

-

Cell Treatment (Optional): To study changes in endogenous H₂S levels, cells can be pre-treated with a stimulus (e.g., lipopolysaccharide, LPS, to induce H₂S production) or an inhibitor of H₂S-producing enzymes (e.g., aminooxyacetic acid, AOAA).[12][13]

-

Probe Loading: Remove the culture medium and incubate the cells with the H₂S fluorescent probe at an appropriate concentration (e.g., 5-10 µM) in serum-free medium or buffer for a specific duration (e.g., 30-60 minutes) at 37°C.[12][13]

-

Washing: After incubation, wash the cells with a suitable buffer (e.g., PBS) to remove any excess, unbound probe.[7]

-

Imaging: Immediately acquire fluorescence images using a confocal or fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

-

Image Analysis: Quantify the fluorescence intensity of the images to determine the relative levels of H₂S under different experimental conditions.

Conclusion

The development of fluorescent probes has significantly advanced our ability to study the complex roles of H₂S in biology. By understanding the core principles of their detection mechanisms—nucleophilic reactions, reduction-based sensing, and metal sulfide precipitation—researchers can select the most appropriate tools for their specific experimental needs. The continuous innovation in probe design, including the development of probes with near-infrared emission, ratiometric responses, and organelle-specific targeting, promises to further illuminate the intricate signaling pathways of this important gasotransmitter.[9][17]

References

- 1. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]

- 2. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Probes for H2S Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction Based Fluorescent Probes for Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of H2S Fluorescent Probe 1

This guide provides a comprehensive overview of the synthesis, characterization, and application of a naphthalimide-based fluorescent probe, herein designated as "Probe 1," for the detection of hydrogen sulfide (H₂S). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are interested in the detection and quantification of H₂S in biological systems.

Introduction

Hydrogen sulfide is an important gaseous signaling molecule involved in a multitude of physiological and pathological processes.[1] The development of selective and sensitive fluorescent probes for H₂S is crucial for understanding its biological roles.[2][3] Naphthalimide-based probes have emerged as a prominent class of fluorescent sensors due to their excellent photophysical properties, including large Stokes shifts and high quantum yields.[4][5] Probe 1 is a reaction-based sensor that exhibits a significant "turn-on" fluorescent response upon selective reaction with H₂S. The detection mechanism is based on the H₂S-mediated reduction of an azide moiety to an amine, which alters the electronic properties of the naphthalimide fluorophore, leading to a dramatic increase in fluorescence intensity.[2][6][7]

Synthesis of H2S Fluorescent Probe 1

The synthesis of Probe 1 is a two-step process starting from 4-bromo-1,8-naphthalic anhydride. The general synthetic scheme is outlined below and is based on established methodologies for creating similar naphthalimide-based probes.[6][8]

Experimental Protocol: Synthesis of Probe 1

Step 1: Synthesis of 4-bromo-N-(2-hydroxyethyl)-1,8-naphthalimide

-

A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq) and ethanolamine (1.2 eq) in 50 mL of ethanol is refluxed for 6 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield 4-bromo-N-(2-hydroxyethyl)-1,8-naphthalimide as a white solid.

Step 2: Synthesis of 4-azido-N-(2-hydroxyethyl)-1,8-naphthalimide (Probe 1)

-

To a solution of 4-bromo-N-(2-hydroxyethyl)-1,8-naphthalimide (1.0 eq) in 30 mL of dimethylformamide (DMF), sodium azide (NaN₃, 3.0 eq) is added.

-

The reaction mixture is stirred at 80°C for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 v/v) to afford Probe 1 as a pale yellow solid.

Characterization of this compound

The successful synthesis of Probe 1 is confirmed through standard analytical techniques, and its photophysical properties are thoroughly investigated.

Structural Characterization

The chemical structure of Probe 1 is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the azide group and the naphthalimide core is verified by characteristic peaks in the respective spectra.[6][8]

Photophysical Characterization

The absorption and fluorescence properties of Probe 1 are investigated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) with a small percentage of a co-solvent like DMSO to ensure solubility.[4][5]

Experimental Protocol: Spectroscopic Measurements

-

Stock Solution Preparation: A stock solution of Probe 1 (e.g., 1 mM) is prepared in DMSO.

-

Working Solution Preparation: The stock solution is diluted with PBS (pH 7.4) to the desired final concentration (e.g., 10 µM) for spectroscopic measurements.

-

UV-Vis Absorption Spectroscopy: The absorption spectrum of Probe 1 is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Spectroscopy: The fluorescence emission spectrum of Probe 1 is recorded using a spectrofluorometer. The excitation wavelength is set at the determined λ_abs. The wavelength of maximum emission (λ_em) is determined.

-

Reaction with H₂S: A solution of NaHS (as an H₂S donor) is added to the solution of Probe 1. The fluorescence spectrum is recorded at different time intervals and with varying concentrations of NaHS to determine the response time and sensitivity.[1]

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) of the reaction product (the amino-naphthalimide) is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.79).[5] The following equation is used: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Limit of Detection (LOD) Calculation: The LOD is calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear plot of fluorescence intensity versus H₂S concentration.[5][9]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Probe 1 (4-azido-N-(2-hydroxyethyl)-1,8-naphthalimide) | ||

| Excitation Wavelength (λ_ex) | ~380 nm | [5] |

| Emission Wavelength (λ_em) | Weak or non-fluorescent | [6] |

| Molar Extinction Coefficient (ε) | ~16,700 M⁻¹cm⁻¹ | [5] |

| Probe 1 + H₂S (4-amino-N-(2-hydroxyethyl)-1,8-naphthalimide) | ||

| Excitation Wavelength (λ_ex) | ~435 nm | [1] |

| Emission Wavelength (λ_em) | ~553 nm | [5] |

| Stokes Shift | ~118 nm | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.36 | [5] |

| Limit of Detection (LOD) | ~15.5 nM | [5] |

| Response Time | < 10 minutes | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Synthesis Pathway of Probe 1

Caption: Synthetic route for this compound.

H₂S Detection Mechanism

Caption: "Turn-on" fluorescence mechanism of Probe 1 with H₂S.

Experimental Workflow for H₂S Detection

Caption: Workflow for the fluorescent detection of H₂S using Probe 1.

Conclusion

This technical guide provides a detailed protocol for the synthesis and characterization of this compound. The probe demonstrates high sensitivity and selectivity for H₂S, with a clear "turn-on" fluorescent response. The provided experimental procedures and characterization data will be valuable for researchers aiming to utilize this probe for the detection and quantification of H₂S in various biological and chemical systems. The straightforward synthesis and excellent photophysical properties make Probe 1 a powerful tool for advancing our understanding of the roles of H₂S in health and disease.

References

- 1. Development of a Rapid-Response Fluorescent Probe for H2S: Mechanism Elucidation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescent Probes for H2S Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalimide based smart sensor for CN−/Fe3+ and H2S. Synthesis and application in RAW264.7 cells and zebrafish imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Development and Application of a 1,8-Naphthalimide-Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the H₂S Fluorescent Probe: 7-Azido-4-methylcoumarin

Introduction: Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, playing a vital role in a multitude of physiological and pathological processes. To elucidate its complex functions, researchers rely on sensitive and selective tools for its detection. 7-Azido-4-methylcoumarin (AzMC) has emerged as a prominent "turn-on" fluorescent probe for H₂S.[1] It offers high selectivity and sensitivity, making it suitable for monitoring H₂S in both enzymatic assays and living cells.[1] This guide provides a comprehensive overview of its chemical structure, properties, sensing mechanism, and experimental applications.

Chemical Structure and Properties

7-Azido-4-methylcoumarin is a coumarin-based probe where the fluorescence is quenched by an aromatic azide group.[1][2] This azide moiety is selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (AMC), enabling the detection of H₂S.[1][3] The probe is valued for its selectivity against other biological thiols and reactive species such as cysteine, glutathione, and homocysteine.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Chemical Name | 7-azido-4-methyl-2H-1-benzopyran-2-one | [4] |

| Synonyms | AzMC | [4][5] |

| CAS Number | 95633-27-5 | [1][4] |

| Molecular Formula | C₁₀H₇N₃O₂ | [4][5] |

| Molecular Weight | 201.18 g/mol | [1] |

| Physical Form | Crystalline solid | [4][5] |

| Solubility | Soluble in DMSO | [1][4] |

| Excitation Wavelength (Post-reaction) | ~340 - 365 nm | [1][4][5] |

| Emission Wavelength (Post-reaction) | ~440 - 450 nm | [1][4][6] |

| Linear Detection Range (in vitro) | 200 nM – 100 µM H₂S (with 10 µM probe) | [1] |

| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months) | [7] |

Sensing Mechanism and Selectivity

The detection mechanism of AzMC is based on the specific chemical reaction between hydrogen sulfide and the azide group. The strong electron-withdrawing nature of the azide moiety in AzMC quenches the intrinsic fluorescence of the coumarin core.[2] In the presence of H₂S, the azide is reduced to an electron-donating amine group (-NH₂), forming 7-amino-4-methylcoumarin (AMC).[1][3] This conversion restores the intramolecular charge transfer (ICT) process, resulting in a significant "turn-on" blue fluorescence signal.[8]

This reaction is highly selective for H₂S. The probe shows minimal response to other reactive oxygen, nitrogen, and sulfur species, which is a critical requirement for accurate H₂S detection in complex biological environments.[4][5]

Experimental Protocols

Below are generalized protocols for the application of AzMC in detecting H₂S. Specific concentrations and incubation times may require optimization based on the cell type or experimental system.

1. Preparation of Stock Solution

-

Dissolve AzMC powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.[7]

2. In Vitro H₂S Detection (Enzymatic Assays) This protocol is suitable for measuring the activity of H₂S-producing enzymes like cystathionine β-synthase (CBS).

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Add the H₂S-producing enzyme and its substrate to the buffer.

-

Add AzMC from the stock solution to a final concentration (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C for a specified period.

-

Measure the fluorescence intensity using a fluorometer with excitation set to ~365 nm and emission to ~450 nm.[1]

-

The increase in fluorescence over time corresponds to the rate of H₂S production.

3. H₂S Detection in Living Cells This protocol outlines the steps for visualizing endogenous or exogenous H₂S in cultured cells.

-

Cell Culture: Seed cells on an appropriate imaging dish (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency.

-

Probe Loading:

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, uninternalized probe.[2][9]

-

H₂S Stimulation (Optional): To detect exogenous H₂S, treat the cells with an H₂S donor (e.g., NaHS) before or after probe loading.

-

Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar filters corresponding to Ex/Em ~365/450 nm). An increase in blue fluorescence indicates the presence of H₂S.

References

- 1. 7-Azido-4-Methylcoumarin 97 95633-27-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical tools for the study of hydrogen sulfide (H2S) and sulfane sulfur and their applications to biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azido-4-methylcoumarin | CAS 95633-27-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Detection of H2S in RAECs using H2S probe 7-Azido-4-Methylcoumarin [bio-protocol.org]

- 10. The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of H2S Detection: A Technical Guide to Fluorescent Probe Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

The detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, is paramount in advancing our understanding of various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for real-time H₂S monitoring in biological systems. However, the efficacy of these probes is largely dictated by their photophysical properties, primarily their fluorescence quantum yield and photostability. This technical guide provides an in-depth analysis of these core parameters, offering detailed experimental protocols and a comparative data summary for representative H₂S fluorescent probes.

It is important to note that "H₂S Fluorescent Probe 1" is not a standardized nomenclature and can refer to different molecules depending on the research context. Therefore, this guide will focus on well-characterized probes from the literature to illustrate these key photophysical characteristics.

Core Photophysical Parameters: A Quantitative Overview

The fluorescence quantum yield (Φ) represents the efficiency of a fluorophore in converting absorbed light into emitted light, while photostability refers to a probe's resistance to photochemical degradation under illumination. High quantum yield and robust photostability are desirable for sensitive and prolonged imaging experiments. The following table summarizes these parameters for a selection of representative H₂S fluorescent probes.

| Probe Name | Unreacted Quantum Yield (Φ) | Reacted Quantum Yield (Φ) | Fold Increase | Photostability Notes |

| NAP-Py-N₃ | - | 0.36 | ~54-fold intensity increase | High photostability under extended excitation.[1] |

| Probe 10 (azido-naphthalimide) | - | 0.096 ± 0.001 | - | Subject to interference from GSH.[2] |

| Probe 13 (cyanine-based) | 0.11 | 0.12 | Ratiometric shift | Good photostability.[2] |

| Probe 44 (disulfide-based) | 0.003 | 0.392 | ~130-fold | - |

| Probe 6 (NIR dicyanoisophorone-based) | - | - | ~20-fold intensity increase | High photostability.[3][4] |

Signaling Pathways and Detection Mechanisms

The detection of H₂S by fluorescent probes typically relies on specific chemical reactions that trigger a change in the fluorophore's properties. Two common mechanisms are the reduction of an azide group and nucleophilic aromatic substitution.

Caption: H₂S-mediated reduction of an azide to an amine, unmasking the fluorophore.

Caption: Nucleophilic aromatic substitution reaction of H₂S with an electrophilic probe.

Experimental Protocols

Accurate determination of quantum yield and photostability is crucial for validating and comparing H₂S fluorescent probes. Below are detailed methodologies for these key experiments.

Quantum Yield Measurement (Comparative Method)

The comparative method, also known as the relative method, is widely used to determine the fluorescence quantum yield of a probe by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Steps:

-

Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the probe being tested.

-

Sample Preparation: Prepare a series of dilutions of both the H₂S probe (before and after reaction with an H₂S donor like NaHS) and the standard in a suitable solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the probe using the following equation: Φprobe = Φstandard * (Gradprobe / Gradstandard) * (η2probe_solvent / η2standard_solvent) where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.

-

Photostability Assessment

Photostability is evaluated by measuring the decrease in fluorescence intensity of a probe over time upon continuous illumination.

Caption: Workflow for assessing the photostability of a fluorescent probe.

Detailed Steps:

-

Sample Preparation:

-

In solution: Prepare a solution of the H₂S-reacted fluorescent probe in a suitable buffer.

-

In cells: Culture an appropriate cell line and incubate with the H₂S probe. If necessary, treat the cells with an H₂S donor to activate the probe.

-

-

Microscopy and Image Acquisition:

-

Use a confocal laser scanning microscope for imaging.

-

Select a region of interest (ROI) containing the fluorescent probe.

-

Acquire a time-lapse series of images with continuous laser scanning of the ROI. Use consistent laser power, detector gain, and other imaging parameters throughout the experiment.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is indicative of the probe's photostability.

-

By understanding and quantifying the quantum yield and photostability of H₂S fluorescent probes, researchers can make informed decisions in selecting the most appropriate tools for their specific experimental needs, ultimately leading to more reliable and impactful findings in the study of H₂S biology.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorescent probes for hydrogen sulfide detection and bioimaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]

Unveiling the Invisible: A Technical Guide to H2S Fluorescent Probe 1

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S), once known primarily for its toxicity, has emerged as a critical gaseous signaling molecule, or "gasotransmitter," on par with nitric oxide and carbon monoxide. It plays a pivotal role in a multitude of physiological and pathological processes, including vasodilation, neuromodulation, and inflammation. The transient and reactive nature of H₂S, however, makes its direct measurement in biological systems a formidable challenge. The development of selective fluorescent probes has revolutionized our ability to visualize and quantify this elusive molecule in real-time within living cells and organisms. This guide provides an in-depth technical overview of a key tool in this field, "H₂S Fluorescent Probe 1," focusing on its spectral properties, the methodologies for its application, and its role in elucidating H₂S-related signaling pathways. It is important to note that the designation "Probe 1" has been used for several distinct chemical entities in the scientific literature; this guide will address a prominent and well-characterized example.

Core Principles of H₂S Fluorescent Probe 1

The foundational principle behind many H₂S fluorescent probes is a chemical reaction that selectively occurs in the presence of H₂S, leading to a significant change in the probe's fluorescence properties. A common strategy involves the H₂S-mediated reduction of a non-fluorescent or weakly fluorescent molecule to a highly fluorescent product. For instance, the reduction of an azide group to an amine is a well-established mechanism.[1] This "turn-on" response provides a high signal-to-noise ratio, enabling sensitive detection of H₂S.

Spectral Characteristics

The utility of a fluorescent probe is fundamentally defined by its excitation and emission spectra. These properties dictate the optimal settings for fluorescence microscopy and spectroscopy and determine the potential for spectral overlap with other fluorophores in multiplex imaging experiments. The spectral data for a representative H₂S Fluorescent Probe 1, which operates via the reduction of an azide to a fluorescent aniline, is summarized below.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~465 - 488 | Optimal wavelength of light to excite the probe post-reaction with H₂S.[2][3] |

| Emission Maximum | ~510 - 516 | Wavelength of maximum fluorescence intensity emitted by the probe.[4] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and local cellular conditions.

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. The following section outlines a generalized protocol for the use of H₂S Fluorescent Probe 1 in cell-based assays.

Probe Preparation and Cell Loading

-

Probe Stock Solution: Prepare a stock solution of H₂S Fluorescent Probe 1 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). The concentration of the stock solution is typically in the range of 1-10 mM.

-

Cell Culture: Plate cells in a suitable vessel for microscopy (e.g., glass-bottom dishes or multi-well plates) and culture under standard conditions until they reach the desired confluency.

-

Probe Loading:

-

Dilute the probe stock solution in a serum-free cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash them once with the loading buffer.

-

Incubate the cells with the probe-containing solution for a specified period (e.g., 30 minutes) at 37°C.[3] The optimal incubation time may need to be determined empirically for different cell types.

-

H₂S Detection and Fluorescence Imaging

-

Induction of H₂S Production (Optional): To study endogenous H₂S production, cells can be treated with a stimulus known to induce H₂S synthesis (e.g., a growth factor or a pharmacological agent).

-

Exogenous H₂S Treatment (Control): For positive control experiments, cells can be treated with a known H₂S donor, such as sodium hydrosulfide (NaHS).[3]

-

Image Acquisition:

-

After incubation and any treatments, wash the cells to remove excess probe.

-

Acquire fluorescence images using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.

-

For quantitative analysis, ensure that imaging parameters (e.g., excitation intensity, exposure time) are kept consistent across all experimental conditions.

-

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the general reaction mechanism of an azide-based H₂S probe and a typical experimental workflow.

Caption: Reaction mechanism of an azide-based H₂S fluorescent probe.

Caption: A typical experimental workflow for H₂S detection in cells.

H₂S Signaling Pathways

H₂S is enzymatically produced in mammals by cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).[2] Its signaling functions are diverse and can involve the S-sulfhydration of target proteins, interaction with metalloproteins, and antioxidant effects. H₂S fluorescent probes are instrumental in dissecting these pathways. For example, they can be used to visualize the subcellular localization of H₂S production in response to specific stimuli, providing insights into the spatial and temporal dynamics of H₂S signaling.

The diagram below illustrates a simplified signaling cascade where H₂S production is induced and subsequently detected by a fluorescent probe.

Caption: Simplified H₂S signaling and detection pathway.

References

- 1. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of H2S Imaging: A Technical Guide to the Discovery and Development of the First Fluorescent Probes

For Immediate Release

A deep dive into the foundational tools that illuminated the biological roles of hydrogen sulfide, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the first-generation of H2S fluorescent probes. This whitepaper details the core principles, experimental protocols, and critical data that marked the inception of a new era in gasotransmitter research.

Hydrogen sulfide (H2S), once known only for its toxicity and unpleasant odor, has emerged as a critical endogenous signaling molecule, or gasotransmitter, with profound implications in a myriad of physiological and pathological processes.[1] The elucidation of its roles in the cardiovascular, nervous, and immune systems has been largely propelled by the development of sophisticated molecular tools capable of detecting and quantifying this fleeting molecule within complex biological environments.[2][3] This guide focuses on the seminal discoveries and developmental pathways of the very first H2S fluorescent probes, providing an in-depth look at the chemistry and methodologies that paved the way for our current understanding of H2S biology.

The Challenge of Detecting a Ghost: The Need for Selective Probes

The unique chemical properties of hydrogen sulfide, including its volatility, reactivity, and low physiological concentrations, presented a significant challenge for its detection and study in living systems.[3] Traditional methods such as colorimetric assays and gas chromatography were often destructive, lacked spatial resolution, and were unsuitable for real-time monitoring in live cells.[3] The advent of fluorescent probes offered a powerful alternative, promising high sensitivity, selectivity, and the ability to visualize H2S in its native cellular environment with high spatiotemporal resolution.[1][2]

Pioneering Strategies: The Three Pillars of Early H2S Probe Design

The initial breakthroughs in H2S fluorescent probe development were centered around three distinct chemical strategies that exploited the unique reactivity of H2S:

-

H2S-Mediated Reduction of Azides: This approach leverages the ability of H2S to selectively reduce a non-fluorescent azide group to a highly fluorescent amine.[2][4]

-

H2S-Mediated Nucleophilic Addition and Cyclization: This strategy employs probes containing two electrophilic sites that undergo a tandem reaction with H2S, leading to the release of a fluorophore.[3][5]

-

H2S-Mediated Metal-Sulfide Formation: These probes utilize a "chelation-and-release" mechanism where a metal ion quenches the fluorescence of a dye. H2S selectively binds to the metal ion, displacing it and restoring fluorescence.[6]

These pioneering approaches laid the groundwork for the vast and diverse array of H2S probes available today.

The First Generation: A Closer Look

This section delves into the specifics of the first reported H2S fluorescent probes, detailing their mechanisms, key characteristics, and the experimental methodologies that validated their utility.

Sulfidefluor (SF) Probes: The Azide Reduction Pioneers

The first widely recognized fluorescent probes for H2S, Sulfidefluor-1 (SF1) and Sulfidefluor-2 (SF2), were reported by Lippert and Chang.[3][5][7] These probes are based on a rhodamine scaffold where the fluorescence is quenched by a spirocyclic lactone structure maintained by an azide group. The H2S-mediated reduction of the azide to an amine triggers the opening of the spirolactone ring, resulting in a dramatic "turn-on" fluorescence response.[3][7]

Signaling Pathway: H2S-Mediated Azide Reduction

Quantitative Data for SF1 and SF2

| Probe | Fluorophore | Excitation (nm) | Emission (nm) | Fold Increase in Fluorescence | Detection Limit (in vitro) |

| SF1 | Rhodamine | ~495 | ~517 | ~7-fold | 5-10 µM |

| SF2 | Rhodamine | ~550 | ~570 | ~9-fold | 5-10 µM |

Experimental Protocol: General Procedure for Cellular Imaging with SF Probes

-

Cell Culture: Plate cells (e.g., HEK293T) in a suitable imaging dish and culture overnight.

-

Probe Loading: Wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a solution of the SF probe (typically 5-10 µM) in the buffer for 30 minutes at 37 °C.

-

H2S Stimulation (Exogenous): To validate the probe's response, treat the cells with a known H2S donor, such as NaHS (e.g., 100 µM), for a specified time.

-

Imaging: Wash the cells to remove excess probe and H2S donor. Image the cells using a fluorescence microscope with appropriate filter sets for the specific rhodamine derivative.

WSP Probes: The Nucleophilic Addition and Cyclization Innovators

Developed by Xian and colleagues, the Washington State Probe (WSP) series introduced a novel mechanism based on the dual nucleophilicity of H2S.[7] These probes contain two electrophilic centers, a disulfide and an ester group. H2S first reacts with the disulfide, forming a persulfide intermediate. This is followed by a rapid intramolecular cyclization that releases the fluorophore.[3][7] This two-step process provides high selectivity for H2S over other biological thiols like glutathione and cysteine, which can only react once and do not trigger the cyclization and fluorescence turn-on.[3]

Signaling Pathway: H2S-Mediated Nucleophilic Addition and Cyclization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of a “Turn-on” Fluorescent Probe-Based Sensing System for Hydrogen Sulfide in Liquid and Gas Phase [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to H2S Fluorescent Probe 1 for Endogenous H₂S Detection

This technical guide provides a comprehensive overview of a specific H₂S Fluorescent Probe, hereafter referred to as HFP-1, for the detection and visualization of endogenous hydrogen sulfide (H₂S) in biological systems. This document is intended for researchers, scientists, and drug development professionals working in fields where the monitoring of H₂S is critical. Hydrogen sulfide is now recognized as the third endogenous gaseous signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in both physiological and pathological processes.[1][2][3][4][5] The development of sensitive and selective fluorescent probes is essential for elucidating the complex roles of H₂S in cellular signaling.[4][6][7]

Core Principles and Mechanism of Action

HFP-1 is a reaction-based fluorescent probe designed for the selective detection of H₂S. Its mechanism relies on a unique dual-electrophilic trapping strategy.[5][8] The probe itself is a non-fluorescent molecule. Upon reaction with H₂S, a two-step process involving nucleophilic attack and subsequent intramolecular cyclization occurs. This reaction releases a highly fluorescent product and forms a stable benzodithiolone, ensuring the signal is specific and robust.[8] A key advantage of this design is its high selectivity for H₂S over other biological thiols such as cysteine and glutathione, which are present in much higher concentrations in the cellular environment.[8][9]

Quantitative Data Summary

The performance of HFP-1 is characterized by its photophysical properties and sensitivity towards H₂S. The following table summarizes the key quantitative data for HFP-1 and its fluorescent product.

| Parameter | HFP-1 (Probe) | Fluorescent Product |

| Fluorescence Quantum Yield (Φ) | 0.003 | 0.392 |

| Excitation Wavelength (λex) | N/A (non-fluorescent) | 465 nm |

| Emission Wavelength (λem) | N/A (non-fluorescent) | Not specified in results |

| Linear Detection Range for NaHS | 0 - 10 µM | N/A |

| Selectivity | High for H₂S over cysteine and glutathione | N/A |

H₂S Signaling Pathways

Endogenous H₂S is involved in a multitude of signaling pathways, regulating processes such as vasodilation, neuromodulation, inflammation, and apoptosis.[1][10] It exerts its effects through various mechanisms, including the S-sulfhydration of cysteine residues on target proteins, interaction with metalloproteins, and scavenging of reactive oxygen species (ROS).[2][11][12] The ability to visualize endogenous H₂S with probes like HFP-1 is crucial for understanding its intricate role in these pathways.

Experimental Protocols

The following are detailed methodologies for the application of HFP-1 in detecting H₂S in both solution and cellular environments.

In Vitro H₂S Detection in Aqueous Buffer

-

Stock Solution Preparation: Prepare a stock solution of HFP-1 (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Prepare a stock solution of a H₂S donor, such as sodium hydrosulfide (NaHS), in deoxygenated phosphate-buffered saline (PBS).

-

Working Solution Preparation: Dilute the HFP-1 stock solution in a mixture of PBS (pH 7.4) and an organic co-solvent like acetonitrile (e.g., 9:1 v/v) to the final working concentration (e.g., 100 µM).

-

H₂S Titration: Add varying concentrations of the NaHS stock solution to the HFP-1 working solution.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer with the appropriate excitation wavelength (e.g., 465 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of NaHS concentration to generate a standard curve.[8]

Endogenous H₂S Detection in Living Cells

-

Cell Culture: Culture cells (e.g., COS7, Raw264.7, HepG2, H9C2) on glass coverslips or in imaging dishes under standard cell culture conditions (e.g., 37 °C, 5% CO₂).[8][13]

-

Probe Loading: Wash the cells with PBS. Incubate the cells with HFP-1 at a suitable concentration (e.g., 100 µM) in cell culture medium for 30 minutes.[8]

-

Induction of Endogenous H₂S (Optional): To visualize the detection of endogenously produced H₂S, cells can be treated with stimulators of H₂S-producing enzymes (e.g., cystathionine γ-lyase (CSE) or cystathionine β-synthase (CBS)).[13]

-

Exogenous H₂S Treatment (Control): For a positive control, treat a separate batch of probe-loaded cells with an H₂S donor like NaHS (e.g., 250 µM).[8]

-

Cell Imaging: Wash the cells with PBS to remove excess probe. Mount the coverslips on a microscope slide or place the imaging dish on the microscope stage.

-

Fluorescence Microscopy: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter set for the fluorescent product.

Reaction Mechanism of HFP-1 with H₂S

The detection mechanism of HFP-1 is a highly selective process. H₂S, acting as a dinucleophile, initiates a reaction with the probe. The initial nucleophilic attack by H₂S opens a non-fluorescent lactone ring. A subsequent intramolecular cyclization reaction then occurs, which releases the fluorophore and forms a stable benzodithiolone by-product. This two-step process is crucial for the probe's selectivity over mono-nucleophilic thiols.

Conclusion

HFP-1 represents a valuable tool for the scientific community, enabling the sensitive and selective detection of endogenous H₂S. Its turn-on fluorescent response and high selectivity make it suitable for a range of applications, from quantitative measurements in solution to real-time imaging in living cells. The detailed protocols and mechanistic understanding provided in this guide will aid researchers in effectively utilizing this probe to explore the multifaceted roles of H₂S in health and disease.

References

- 1. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for H2S Fluorescent Probe 1 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1][2] It plays a pivotal role in a myriad of physiological and pathological processes, including cardiovascular regulation, neuromodulation, and inflammation.[3][4][5] The development of selective fluorescent probes has become an invaluable tool for the real-time visualization and quantification of H₂S in living cells, offering insights into its dynamic cellular functions.[6][7][8] This document provides detailed application notes and a comprehensive protocol for the use of Difluorinated H₂S Fluorescent Probe 1 for live cell imaging.

Difluorinated H₂S Fluorescent Probe 1 is a cell-permeable molecule designed for the specific detection of hydrogen sulfide in biological systems.[9][10] The probe is initially non-fluorescent. In the presence of H₂S, a chemical reaction occurs that transforms the probe into a fluorescent product, enabling the detection and imaging of H₂S within living cells.[11][12] This probe demonstrates high selectivity for H₂S over other biologically relevant reactive oxygen, nitrogen, and sulfur species, such as cysteine (Cys), glutathione (GSH), and homocysteine (Hcy).[9][10]

Quantitative Data

The following table summarizes the key quantitative properties of Difluorinated H₂S Fluorescent Probe 1.

| Property | Value | Reference |

| Excitation Wavelength (max) | 365 nm | [9][10] |

| Emission Wavelength (max) | 450 nm | [9][10] |

| Molecular Formula | C₁₀H₅F₂N₃O₂ | [9][10] |

| Molecular Weight | 237.2 g/mol | [9][10] |

| Purity | ≥98% | [9][10] |

| Solubility | Ethanol: 1 mg/ml | [10] |

| Form | A solution in ethanol | [9] |

Signaling Pathway and Detection Mechanism

The detection of H₂S by many fluorescent probes involves a specific chemical reaction. A common strategy is the H₂S-mediated reduction of an azide group to an amine.[12] In its initial state, the probe containing the azide group is non-fluorescent. Upon reaction with H₂S, the azide is reduced, leading to the formation of a highly fluorescent amine product. This "turn-on" fluorescence response allows for the sensitive detection of H₂S.

Caption: General mechanism of an azide-based H₂S fluorescent probe.

Experimental Protocol for Live Cell Imaging

This protocol provides a general guideline for using Difluorinated H₂S Fluorescent Probe 1 for imaging H₂S in live cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Difluorinated H₂S Fluorescent Probe 1

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HBSS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells of interest cultured on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides)

-

Fluorescence microscope with appropriate filters for excitation at ~365 nm and emission at ~450 nm.

Procedure:

-

Probe Preparation:

-

Prepare a stock solution of Difluorinated H₂S Fluorescent Probe 1 by dissolving it in anhydrous DMSO to a concentration of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed imaging medium or buffer.

-

-

Cell Preparation:

-

Culture cells on a suitable imaging vessel until they reach the desired confluency.

-

Before staining, carefully remove the culture medium and wash the cells twice with pre-warmed PBS or imaging buffer.

-

-

Probe Loading:

-

Add the prepared probe solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

After incubation, remove the probe solution and wash the cells two to three times with pre-warmed imaging medium or buffer to remove any excess, unbound probe. This step is crucial for reducing background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium or buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (Excitation: ~365 nm, Emission: ~450 nm).

-

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[13]

-

-

(Optional) H₂S Stimulation:

-

To observe the probe's response to changes in H₂S levels, cells can be treated with an H₂S donor (e.g., NaHS) or a stimulant that induces endogenous H₂S production.

-

Acquire images before and after the addition of the stimulant to monitor the change in fluorescence intensity.

-

Experimental Workflow

The following diagram illustrates the key steps in the live cell imaging protocol for H₂S detection.

Caption: Workflow for H₂S detection in live cells using a fluorescent probe.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Low probe concentration- Insufficient incubation time- Low endogenous H₂S levels- Incorrect filter set | - Optimize probe concentration- Increase incubation time- Use a positive control (e.g., treat cells with an H₂S donor)- Ensure microscope filters match the probe's excitation and emission spectra |

| High Background Fluorescence | - Incomplete removal of excess probe- Autofluorescence from cells or medium | - Increase the number and duration of wash steps- Use a phenol red-free imaging medium- Acquire a background image from an unstained sample and subtract it from the experimental images |

| Phototoxicity/Cell Death | - High excitation light intensity- Prolonged exposure to excitation light | - Reduce the intensity of the excitation light- Minimize exposure time- Use a more sensitive camera- Acquire images at longer intervals for time-lapse experiments[13] |

| Probe Precipitation | - Poor solubility of the probe in aqueous buffer | - Ensure the final concentration of DMSO is low (typically <0.5%)- Vortex the probe solution thoroughly before adding to cells |

Conclusion

Difluorinated H₂S Fluorescent Probe 1 provides a sensitive and selective tool for the visualization of H₂S in live cells. By following the detailed protocol and considering the potential challenges, researchers can successfully employ this probe to investigate the intricate roles of H₂S in cellular signaling and pathophysiology. Careful optimization of experimental parameters for specific cell types and conditions is essential for obtaining reliable and reproducible results.

References

- 1. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide [jscimedcentral.com]

- 3. Fluorescent Probes and Selective Inhibitors for Biological Studies of Hydrogen Sulfide- and Polysulfide-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A biotin-guided hydrogen sulfide fluorescent probe and its application in living cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Live Cell Imaging [labome.com]

- 7. stainsfile.com [stainsfile.com]

- 8. Fluorescent Probes for H2S Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Difluorinated H2S Fluorescent Probe 1 | CAS 2103919-91-9 | Cayman Chemical | Biomol.com [biomol.com]

- 11. Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for H2S Fluorescent Probe 1 in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, a "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a myriad of physiological and pathological processes, including neuromodulation, cardiovascular regulation, inflammation, and apoptosis.[1] The dysregulation of H₂S levels has been implicated in various diseases, making it a significant target for therapeutic intervention. The development of selective and sensitive fluorescent probes has become an invaluable tool for real-time imaging and quantification of H₂S in living cells and tissues, offering insights into its complex biology.[2][3]

This document provides detailed application notes and protocols for the use of Difluorinated H₂S Fluorescent Probe 1 (hereafter referred to as "H₂S Probe 1") in confocal microscopy. H₂S Probe 1 is an azide-based fluorescent probe that exhibits a selective fluorescence turn-on response in the presence of H₂S.[3] This probe is characterized by its high selectivity for H₂S over other biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[3]

Product Information

H₂S Fluorescent Probe 1 (Difluorinated)

| Property | Value | Reference |

| Formal Name | 7-azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one | [3] |

| CAS Number | 2103919-91-9 | [3] |

| Molecular Formula | C₁₀H₅F₂N₃O₂ | [3] |

| Formula Weight | 237.2 g/mol | [3] |

| Excitation Max. | 365 nm | [3] |

| Emission Max. | 450 nm | [3] |

| Solubility | Ethanol: 1 mg/ml | [3] |

| Purity | ≥98% | [3] |

| Formulation | A solution in ethanol | [3] |

Experimental Protocols

Reagent Preparation

1.1. H₂S Probe 1 Stock Solution (1 mM)

-

Allow the vial of H₂S Probe 1 to warm to room temperature.

-

Prepare a 1 mM stock solution by dissolving the probe in high-quality, anhydrous ethanol. For example, dissolve 0.237 mg of the probe in 1 mL of ethanol.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

1.2. H₂S Donor Solution (NaHS)

Sodium hydrosulfide (NaHS) is a commonly used H₂S donor that rapidly releases H₂S in aqueous solutions.

-

Caution: NaHS is corrosive and releases toxic H₂S gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Prepare a fresh stock solution of NaHS (e.g., 10 mM) in degassed, deionized water or phosphate-buffered saline (PBS) immediately before use. Do not store NaHS solutions as H₂S will evaporate over time.

-

For cell culture experiments, the NaHS stock solution can be prepared in serum-free cell culture medium.

Live Cell Imaging of Exogenous H₂S

This protocol describes the detection of H₂S in cultured cells following the addition of an exogenous H₂S donor.

2.1. Cell Seeding

-

Seed cells (e.g., HEK293, HeLa, or a cell line relevant to your research) onto glass-bottom dishes or chamber slides suitable for confocal microscopy.

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 60-80%).

2.2. Probe Loading

-

Prepare a working solution of H₂S Probe 1 (typically 1-10 µM) in pre-warmed serum-free cell culture medium. Optimization of the final probe concentration may be required for different cell types.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the H₂S Probe 1 working solution to the cells and incubate for 30 minutes at 37°C.

2.3. H₂S Treatment and Imaging

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

For the experimental group, add the desired concentration of NaHS (e.g., 50-200 µM) to the medium. For the control group, add an equivalent volume of the vehicle (e.g., PBS or serum-free medium).

-

Incubate for 30-60 minutes at 37°C.

-

Proceed with imaging using a confocal microscope.

Confocal Microscopy Settings:

-

Excitation: 365 nm (or the nearest available laser line, e.g., 405 nm, noting potential for background fluorescence).

-

Emission: Collect fluorescence at 450 nm (e.g., a detection window of 430-470 nm).

-

Acquire images of both the control and H₂S-treated cells using identical microscope settings (laser power, gain, pinhole size, etc.).

Detection of Endogenous H₂S

This protocol is designed to visualize H₂S produced by the cells themselves, for instance, in response to a specific stimulus.

3.1. Cell Seeding and Probe Loading

-

Follow steps 2.1 and 2.2 as described above.

3.2. Stimulation of Endogenous H₂S Production

-

After washing out the excess probe, replace with fresh, pre-warmed cell culture medium.

-

Add the stimulus of interest (e.g., a growth factor, drug candidate, or physiological agonist) to the cells.

-

Incubate for the desired period to allow for endogenous H₂S production. This time will be dependent on the specific signaling pathway being investigated.

-

A control group of cells should be treated with the vehicle for the stimulus.

3.3. Imaging

-

Image the cells using the confocal microscopy settings outlined in section 2.3.

-

Compare the fluorescence intensity between the stimulated and unstimulated cells.

Data Presentation

The following tables summarize typical experimental parameters for using H₂S fluorescent probes in cell-based assays.

Table 1: Recommended Concentrations for In Vitro Studies

| Reagent | Typical Concentration Range | Notes |

| H₂S Fluorescent Probe 1 | 1 - 10 µM | Optimal concentration should be determined empirically for each cell line to maximize signal-to-noise ratio. |

| NaHS (H₂S Donor) | 10 - 500 µM | The concentration should be chosen based on the desired physiological or pathological H₂S level to be mimicked. |

| Cell Seeding Density | 5 x 10⁴ - 2 x 10⁵ cells/mL | Adjust based on the cell type and duration of the experiment to ensure sub-confluency at the time of imaging. |

Table 2: Typical Incubation Times

| Step | Duration | Notes |

| Probe Loading | 30 minutes | Longer incubation times may lead to increased background fluorescence. |

| H₂S Donor Treatment | 30 - 60 minutes | The reaction time may vary depending on the probe and cell type. A time-course experiment is recommended for initial studies. |

| Endogenous H₂S Stimulation | Varies | Highly dependent on the specific signaling pathway being investigated. Can range from minutes to hours. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key H₂S signaling pathways and the experimental workflow for using H₂S Probe 1.

Caption: Key pathways of H₂S synthesis and its downstream cellular effects.

Caption: Experimental workflow for H₂S detection in live cells.

References

Application Notes and Protocols: H2S Fluorescent Probe 1 for Mitochondrial H2S Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (H₂S) is now recognized as the third gaseous transmitter, alongside nitric oxide and carbon monoxide, playing a crucial role in various physiological and pathological processes.[1] The endogenous production of H₂S is primarily attributed to the enzymes cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfur-transferase (MPST), which utilize cysteine and its derivatives as substrates.[1] H₂S has been implicated in vasodilation, anti-inflammatory responses, and antioxidant defense mechanisms.[1] Given its significance, the accurate and reliable measurement of H₂S concentrations in biological samples is critical for understanding its functions.[1]

H2S Fluorescent Probe 1 is a reaction-based, "turn-on" fluorescent probe designed for the selective detection of hydrogen sulfide in biological systems, including mitochondria. This probe offers high selectivity and sensitivity, enabling researchers to visualize and quantify H₂S levels in living cells.

Probe Characteristics and Specifications

This compound is designed for high selectivity towards H₂S over other biologically relevant thiols such as cysteine and glutathione.[1] The probe operates on a "turn-on" mechanism, where it remains in a non-fluorescent state until it reacts with H₂S, leading to a significant increase in fluorescence.

| Property | Value | Reference |

| Probe Name | This compound (also referred to as Compound 1) | [1] |

| Target Analyte | Hydrogen Sulfide (H₂S) | [1] |

| Subcellular Targeting | Mitochondria | [2][3][4] |

| Excitation Wavelength | 465 nm | [1] |

| Emission Wavelength | 515 nm | [5] |

| Quantum Yield (Φ) | Φ = 0.003 (Probe 1); Φ = 0.392 (after reaction with H₂S) | [1] |

| Detection Limit | 50-85 nM | [3] |

| Response Time | Fast response | [6] |

| Selectivity | High selectivity for H₂S over cysteine and glutathione | [1] |

Mechanism of Action

The detection strategy of this compound is based on a specific chemical reaction with H₂S. The probe contains a bis-electrophilic center. H₂S, acting as a dinucleophile, reacts with the probe in a two-step process. First, one thiol group of H₂S attacks the most electrophilic site on the probe. This is followed by an intramolecular cyclization, where the second thiol group attacks another electrophilic site, leading to the release of a highly fluorescent product. This two-step reaction is unique to H₂S and does not occur with mono-thiols like cysteine and glutathione, ensuring the high selectivity of the probe.[1]

Caption: Reaction mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound for the detection of H₂S in mitochondria of living cells. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light.

-

H₂S Donor Solution: Prepare a fresh stock solution of a H₂S donor, such as sodium hydrosulfide (NaHS), in deoxygenated PBS (pH 7.4). Due to the volatility of H₂S, prepare this solution immediately before use.

-

Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line.

-

Imaging Buffer: A suitable buffer for live-cell imaging, such as Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.

Cell Culture and Staining

-

Cell Seeding: Seed cells (e.g., COS7, HeLa, or MCF-7) on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight in a CO₂ incubator at 37°C.[1][3]

-

Probe Loading:

-

Washing: Remove the probe-containing medium and wash the cells twice with warm PBS or imaging buffer to remove any excess probe.

H₂S Detection and Imaging

-

Induction of Endogenous H₂S (Optional): To study endogenous H₂S production, cells can be treated with a substrate for H₂S-producing enzymes, such as L-cysteine.

-

Exogenous H₂S Treatment: To detect exogenous H₂S, treat the probe-loaded cells with varying concentrations of a H₂S donor (e.g., NaHS, 0-250 μM) in imaging buffer.[1]

-

Control Groups:

-

Negative Control: Cells loaded with the probe but without the addition of a H₂S donor.

-

Positive Control: Cells loaded with the probe and treated with a known concentration of H₂S donor.

-

Specificity Control: Cells pre-treated with other thiols like cysteine or glutathione before adding the probe and H₂S donor to confirm probe selectivity.[1]

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., Ex: 465 nm, Em: 515 nm).

-

For mitochondrial co-localization, co-stain with a commercially available mitochondria-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.

-

Acquire images at different time points after H₂S treatment to monitor the fluorescence turn-on response.

-

Quantitative Analysis